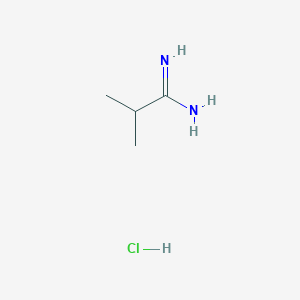

2-Methylpropanimidamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66913. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c1-3(2)4(5)6;/h3H,1-2H3,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXLCWNPSOUPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381915 | |

| Record name | 2-methylpropanimidamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22007-68-7 | |

| Record name | 22007-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylpropanimidamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpropanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpropanimidamide Hydrochloride for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Chemical Intermediate

2-Methylpropanimidamide hydrochloride, also known as isobutyramidine hydrochloride, is a reactive chemical intermediate with significant, yet often understated, potential in the realms of medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a precursor for nitrogen-containing heterocyclic compounds—a cornerstone of modern pharmaceutical design. For researchers and drug development professionals, a thorough understanding of this and similar reagents is paramount for the innovative and efficient synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₁ClN₂ | |

| Molecular Weight | 122.60 g/mol | |

| CAS Number | 22007-68-7 | |

| Synonyms | Isobutyramidine hydrochloride, Isobutanamidine hydrochloride | |

| Melting Point | 159 °C | |

| Physical Form | Crystalline solid | |

| Storage Temperature | Room Temperature, under inert atmosphere |

Synthesis of this compound: The Pinner Reaction

The most common and industrially relevant method for the synthesis of this compound is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imino ester salt (a Pinner salt), which is then reacted with ammonia to yield the corresponding amidine hydrochloride.[1]

The causality behind this experimental choice lies in the high reactivity of the Pinner salt intermediate, which readily undergoes nucleophilic attack by ammonia. The use of anhydrous conditions is critical to prevent the hydrolysis of the intermediate to an ester.

Reaction Mechanism

Sources

An In-depth Technical Guide to the Chemical Properties of 2-Methylpropanimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-Methylpropanimidamide hydrochloride (CAS No. 22007-68-7), a versatile reagent in organic synthesis and a potential building block in pharmaceutical development. This document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior, validation of its properties through established protocols, and a foundation in authoritative references.

Core Molecular Attributes and Physicochemical Properties

This compound, also known as isobutyramidine hydrochloride, is a salt of a simple aliphatic amidine. The presence of the protonated amidinium group dictates many of its fundamental chemical characteristics.

Structural and Molecular Data

The structural representation of this compound is fundamental to understanding its reactivity. The positive charge is delocalized across the two nitrogen atoms of the amidinium group, leading to resonance stabilization.

Diagram 1: Structure of this compound

A representation of the ionic pairing in this compound.

A summary of its key molecular and physical properties is presented in Table 1.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22007-68-7 | [1] |

| Molecular Formula | C₄H₁₁ClN₂ | [2] |

| Molecular Weight | 122.60 g/mol | [2] |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Melting Point | 159-162 °C | [2] |

| Topological Polar Surface Area (TPSA) | 52.0 Ų | N/A |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

| Rotatable Bonds | 1 | N/A |

Synthesis and Manufacturing

The primary and most established method for the synthesis of this compound is the Pinner reaction . This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia.[3][4]

The Pinner Reaction: A Mechanistic Overview

The causality of the Pinner reaction lies in the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride. This protonation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol. The resulting imidate salt, often referred to as a "Pinner salt," is then converted to the amidine hydrochloride by reaction with ammonia.[5][6]

Diagram 2: Generalized Pinner Reaction Workflow

A schematic representation of the Pinner reaction for synthesizing amidine hydrochlorides.

Experimental Protocol: Pinner Synthesis of this compound

This protocol is a representative procedure based on the principles of the Pinner reaction.[3][4]

Materials:

-

Isobutyronitrile

-

Anhydrous ethanol

-

Anhydrous hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia gas

Procedure:

-

Formation of the Pinner Salt: A solution of isobutyronitrile in anhydrous ethanol is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution with stirring. The reaction is typically allowed to proceed for several hours, during which the ethyl isobutyrimidate hydrochloride (Pinner salt) precipitates.

-

Isolation of the Pinner Salt (Optional but Recommended): The precipitated Pinner salt is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum. This step helps to remove excess HCl and unreacted starting materials.

-

Ammonolysis: The isolated Pinner salt is suspended in a suitable anhydrous solvent (e.g., ethanol) and cooled in an ice bath. Anhydrous ammonia gas is then passed through the suspension until saturation.

-

Product Formation and Isolation: The reaction mixture is stirred at room temperature for an extended period (e.g., overnight). The resulting ammonium chloride byproduct is removed by filtration. The filtrate, containing the desired this compound, is concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Self-Validating System: The success of the synthesis can be monitored at each stage. The formation of the Pinner salt is evident by its precipitation. The completion of the ammonolysis can be monitored by techniques like Thin Layer Chromatography (TLC) or by the disappearance of the imidate intermediate. The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

An FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amidinium group.

Table 2: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3100 (broad) | N-H | Stretching (in amidinium) |

| ~1650 | C=N | Stretching (in amidinium) |

| 1470-1430 | C-H | Bending (in isopropyl) |

| ~1400 | N-H | Bending |

The IR spectrum of the related compound, 2-methylpropanamide, is available in the NIST Chemistry WebBook and can serve as a useful, albeit imperfect, reference.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Doublet | 6H | (CH₃ )₂CH- |

| ~2.8 | Septet | 1H | (CH₃)₂CH - |

| Broad signal | Singlet | 4H | -C(NH₂ )₂⁺ |

Note: The NH₂ protons may be broad and their chemical shift can be solvent-dependent. In protic solvents like D₂O, they may exchange with the solvent and not be observed.

¹³C NMR: The carbon NMR spectrum is also anticipated to be straightforward.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (ppm) | Assignment |

| ~20 | (C H₃)₂CH- |

| ~35 | (CH₃)₂C H- |

| ~170 | -C (NH₂)₂⁺ |

Note: The chemical shift of the amidinium carbon is significantly downfield due to the deshielding effect of the two nitrogen atoms.

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show a prominent peak for the molecular ion of the free base.

Table 5: Expected Mass Spectrometry Fragments (as the free base, C₄H₁₀N₂)

| m/z | Fragment |

| 87.09 | [M+H]⁺ (protonated molecular ion) |

| 70.08 | [M-NH₃]⁺ |

| 44.05 | [CH(NH₂)₂]⁺ |

Chemical Reactivity and Stability

The reactivity of this compound is centered around the electrophilic carbon and the basic nitrogen atoms of the amidine functionality.

Acid-Base Properties and Stability

As the hydrochloride salt, this compound is stable under acidic to neutral conditions. However, treatment with a strong base will deprotonate the amidinium ion to yield the free amidine base, 2-methylpropanimidamide. The free base is more nucleophilic and less stable than its salt form.

Hydrolysis

Amidines are susceptible to hydrolysis, particularly under strongly acidic or basic conditions, to yield the corresponding amide (isobutyramide) and ammonia. The rate of hydrolysis is pH-dependent.

Diagram 3: Hydrolysis of 2-Methylpropanimidamide

A simplified representation of the hydrolysis of the amidine to an amide and ammonia.

Reactivity in Organic Synthesis

The amidine functional group is a valuable synthon in organic chemistry. This compound can serve as a precursor to a variety of heterocyclic compounds. For instance, it can react with 1,3-dicarbonyl compounds or their equivalents to form pyrimidines.

Applications in Research and Drug Development

While specific, high-profile applications of this compound in marketed drugs are not widely documented, its importance lies in its role as a versatile intermediate.[1]

-

Fine Chemical Synthesis: It is used as a building block for more complex molecules due to the reactivity of the amidine group.

-

Pharmaceutical Intermediate: The amidine moiety is present in a number of biologically active compounds. Therefore, this compound can be a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is critical in pharmaceutical manufacturing to ensure predictable reactivity, high yields, and to minimize the formation of impurities that could affect the safety and efficacy of the final drug product.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical with well-defined properties. Its synthesis via the Pinner reaction is a classic and reliable method. A thorough understanding of its spectroscopic characteristics, reactivity, and handling requirements is essential for its effective and safe use in research and development, particularly in the synthesis of novel chemical entities with potential pharmaceutical applications.

References

- Current time information in London, GB. (n.d.).

-

Pinner Reaction. (2025). J&K Scientific. Retrieved from [Link]

- Tundo, P., et al. (2013). A greener Pinner synthesis of trimethylorthoesters RC(OCH3)3 (R = Et, Bu, Ph; 3a, b, and c, respectively) was developed through a two-step sequence carried out in the absence of sol- vents, using MeOH that also acted as a reagent. Green Chemistry.

- Understanding the Purity Standards of this compound. (n.d.). Retrieved from a commercial supplier's technical article.

-

Propanamide, 2-methyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Pinner reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry.

- 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate.

- Mass spectra (and MS-MS), predominant fragmentation patters, structures... (n.d.). ResearchGate.

-

Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.

-

2,2'-Azobis(2-amidinopropane) dihydrochloride. (n.d.). In Wikipedia. Retrieved from [Link]

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.

- FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. (n.d.). ResearchGate.

- mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and... (n.d.). Doc Brown's Chemistry.

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- 13C NMR Chemical Shift. (n.d.). Oregon State University.

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Mass Spectrometry Fragmentation Part 1. (2015). YouTube.

- Mass Spectrometry: Fragmentation. (n.d.).

-

2,2'-Azobis(2-methylpropanimidamide) dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

2,2'-Azobis(2-amidinopropane). (n.d.). PubChem. Retrieved from [Link]

- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry.

- 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (2014). Magnetic Resonance in Chemistry.

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. (n.d.). ResearchGate.

- Understanding Common Lab Solvents. (n.d.).

- H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (n.d.). ResearchGate.

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Journal of Analytical Methods in Chemistry.

- Aldrich FT-IR Collection Edition II. (n.d.). Thermo Fisher Scientific.

- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020). Master Organic Chemistry.

- The Chemistry of the Amidines. (n.d.). ResearchGate.

Sources

synthesis of 2-Methylpropanimidamide hydrochloride for research

An In-depth Technical Guide to the Synthesis of 2-Methylpropanimidamide Hydrochloride for Research Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed, and experience-driven protocol for the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals who require a reliable method for producing this compound for laboratory-scale research. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, emphasizes safety, and offers insights gleaned from practical application.

Introduction and Strategic Importance

2-Methylpropanimidamide, also known as isobutyramidine, and its hydrochloride salt are valuable building blocks in medicinal chemistry and organic synthesis. Imidamide (or amidine) functionalities are prevalent in a wide array of biologically active molecules, serving as key pharmacophores that can engage in hydrogen bonding and act as bioisosteres for other functional groups. The synthesis of this specific imidamide hydrochloride is a foundational procedure, often representing a critical first step in the development of novel therapeutic agents.

The Pinner reaction stands as the classic and most reliable method for the synthesis of imidates, which are direct precursors to the desired imidamide hydrochlorides. This guide will focus exclusively on a robust, well-established Pinner-based synthesis protocol.

The Pinner Reaction: Mechanistic Underpinnings

The synthesis of this compound is achieved via a two-step process, beginning with the Pinner reaction. Understanding the mechanism is not merely academic; it informs every experimental choice, from the selection of anhydrous conditions to the temperature control during the reaction.

Step 1: Imidate Ester Hydrochloride Formation

The reaction is initiated by the acid-catalyzed addition of an alcohol (typically ethanol) to a nitrile (isobutyronitrile). Anhydrous hydrogen chloride (HCl) gas is bubbled through a solution of the nitrile in anhydrous ethanol. The HCl protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by the ethanol.

Step 2: Ammonolysis of the Imidate Ester

The resulting imidate ester hydrochloride is then subjected to ammonolysis. The addition of ammonia results in the displacement of the ethoxy group to form the final this compound. This step is typically carried out at low temperatures to control the exothermicity of the reaction.

Diagram 1: Pinner Reaction Workflow

Caption: A flowchart of the key stages in the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning that careful execution of each step should lead to a high-purity product. The quantities provided are for a representative laboratory scale.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Rationale/Key Consideration |

| Isobutyronitrile (2-Methylpropanenitrile) | 10.0 g (0.145 mol) | Starting material. Must be anhydrous. |

| Anhydrous Ethanol | 100 mL | Reagent and solvent. Must be rigorously dried to prevent hydrolysis of the nitrile and imidate. |

| Anhydrous Hydrogen Chloride (Gas) | Excess | Catalyst and reactant. Generated in situ or from a lecture bottle. Must be dry. |

| Anhydrous Ammonia (Gas) | Excess | Reagent for ammonolysis. Must be dry. |

| Anhydrous Diethyl Ether | ~50 mL | Used for washing the final product. |

| Round-bottom flask (250 mL) | Flame-dried | Reaction vessel. Must be completely dry. |

| Gas dispersion tube | - | For efficient bubbling of gases into the reaction mixture. |

| Magnetic stirrer and stir bar | - | For homogeneous mixing. |

| Ice bath | - | For temperature control during exothermic steps. |

| Drying tube (CaCl2 or Drierite) | - | To protect the reaction from atmospheric moisture. |

| Filtration apparatus (Büchner funnel) | - | For isolating the solid product. |

Step-by-Step Synthesis

Step 1: Formation of Ethyl 2-methylpropanimidate hydrochloride

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon. This step is critical as any residual water will hydrolyze the starting nitrile and the intermediate imidate, drastically reducing the yield.

-

Charging the Flask: To the flask, add isobutyronitrile (10.0 g, 0.145 mol) and anhydrous ethanol (100 mL).

-

Acidification: Cool the flask in an ice bath to 0°C. Begin stirring the solution and start bubbling anhydrous hydrogen chloride gas through the mixture via the gas dispersion tube. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction: Continue bubbling HCl gas for approximately 1-2 hours, or until the solution is saturated. The reaction progress can be monitored by the formation of a precipitate (the imidate hydrochloride). After saturation, seal the flask and allow it to stir at room temperature overnight.

Step 2: Ammonolysis to this compound

-

Cooling: Cool the reaction mixture from Step 1 back down to 0°C in an ice bath.

-

Ammonolysis: Begin bubbling anhydrous ammonia gas through the cold, stirred suspension of the imidate hydrochloride. A significant amount of white precipitate (ammonium chloride and the desired product) will form. The reaction is highly exothermic; careful temperature control is essential.

-

Completion: Continue the addition of ammonia until the solution is saturated. The reaction is typically complete within 1-2 hours.

-

Isolation: Filter the resulting thick white slurry through a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold anhydrous ethanol, followed by a generous wash with anhydrous diethyl ether. This removes any unreacted starting materials and soluble byproducts.

-

Drying: Dry the white solid product under high vacuum to remove residual solvents. The final product is this compound.

Product Characterization

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: The hydrochloride salt has a distinct melting point which can be compared to literature values.

-

¹H NMR Spectroscopy: This will confirm the structure of the compound. Expected peaks include a doublet for the two methyl groups, a septet for the CH group, and broad signals for the NH protons.

-

FT-IR Spectroscopy: Look for characteristic peaks for the C=N stretch and N-H bends.

Safety and Hazard Management

-

Isobutyronitrile: This is a toxic and flammable liquid. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous HCl and NH₃ Gases: Both are corrosive and toxic. All manipulations involving these gases must be performed in a fume hood. Ensure that the gas delivery system is secure and that appropriate traps are in place.

-

Anhydrous Diethyl Ether: Highly flammable. Do not handle near open flames or ignition sources.

-

Exothermic Reactions: The addition of both HCl and NH₃ are exothermic. Maintain diligent temperature control with an ice bath to prevent the reaction from running away.

Conclusion

The Pinner reaction provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying mechanism and adhering strictly to anhydrous conditions and proper safety protocols, researchers can consistently produce high-purity material for their scientific endeavors. The self-validating nature of this detailed protocol, from rigorous drying of equipment to careful temperature control, ensures a successful outcome.

References

An In-depth Technical Guide to the Mechanistic Action of Amidine Compounds in Cellular Oxidative Stress

A Foreword on 2-Methylpropanimidamide Hydrochloride

This guide addresses the intricate mechanisms of action of specific amidine compounds, with a primary focus on the well-characterized free radical initiator, 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride (AAPH). It is critical to inform the reader that a comprehensive search of publicly available scientific literature and chemical databases yielded no specific information regarding the mechanism of action for This compound (CAS 22007-68-7) .

Therefore, this document will serve as an in-depth technical guide to the mechanism of the structurally related and extensively studied compound, AAPH. This information is provided as a valuable resource for researchers, scientists, and drug development professionals interested in the broader class of amidine compounds and their role in inducing and studying oxidative stress. The mechanisms detailed herein for AAPH should not be construed as the mechanism for this compound.

Introduction to 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride (AAPH)

2,2'-Azobis(2-methylpropanimidamide) dihydrochloride, commonly known as AAPH, is a water-soluble azo compound widely utilized in biomedical research as a reliable and controllable source of free radicals.[1] Its thermal decomposition at a constant rate makes it an excellent tool for inducing oxidative stress in both in vitro and in vivo models, allowing for the systematic study of antioxidant capacities and the cellular response to oxidative damage.[2][3]

Chemical and Physical Properties of AAPH

| Property | Value |

| Chemical Formula | C₈H₁₈N₆ · 2HCl |

| Molecular Weight | 271.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Water-soluble |

| Decomposition | Thermally labile, decomposes to form free radicals |

Core Mechanism of Action: Free Radical Generation

The primary mechanism of action of AAPH is its thermal decomposition to generate nitrogen gas and two carbon-centered radicals. This process is temperature-dependent, with a predictable rate of radical formation.[4]

Initiation of Oxidative Stress

Once formed, the carbon-centered radicals can react with molecular oxygen to produce peroxyl radicals. These peroxyl radicals are highly reactive and can initiate a cascade of oxidative damage to biological macromolecules, including lipids, proteins, and nucleic acids.[2][5] This ability to generate a constant flux of peroxyl radicals makes AAPH a valuable tool for mimicking endogenous oxidative stress.[1]

Impact on Cellular Components and Signaling Pathways

The peroxyl radicals generated by AAPH can inflict significant damage on various cellular components, leading to a disruption of cellular homeostasis and the activation of stress-response pathways.

Lipid Peroxidation

The polyunsaturated fatty acids in cellular membranes are particularly susceptible to attack by peroxyl radicals, initiating a chain reaction known as lipid peroxidation. This process can lead to a loss of membrane integrity, altered fluidity, and the formation of cytotoxic byproducts such as malondialdehyde (MDA).

Protein Oxidation

AAPH-induced oxidative stress can lead to the oxidation of amino acid side chains, protein cross-linking, and protein fragmentation.[5][6] This can result in the loss of protein function, enzyme inactivation, and the formation of protein aggregates.[7][8]

Cellular Signaling

The oxidative stress induced by AAPH can modulate various signaling pathways. For instance, the generation of reactive oxygen species (ROS) can influence pathways such as MAPK and PI3K/Akt.[9] Furthermore, oxidative damage can trigger inflammatory responses through the activation of transcription factors like NF-κB.[9][10]

Experimental Protocols for Studying AAPH-Induced Oxidative Stress

AAPH is a versatile tool for inducing oxidative stress in various experimental settings. Below are detailed protocols for common assays used to assess the effects of AAPH.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to protect cells from AAPH-induced oxidation.

Protocol:

-

Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and incubate until confluent.

-

Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][12]

-

Treatment: Remove the DCFH-DA solution and treat the cells with the test compound and/or AAPH solution.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. A reduction in fluorescence in the presence of the test compound indicates antioxidant activity.[11]

Lipid Peroxidation Assay (TBARS Assay)

This assay quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA).[1]

Protocol:

-

Sample Preparation: Prepare cell or tissue homogenates.

-

Reaction: Add thiobarbituric acid (TBA) reagent to the sample and incubate at high temperature (e.g., 95°C). MDA reacts with TBA to form a pink-colored complex.

-

Measurement: Measure the absorbance of the resulting solution at approximately 532 nm.[1]

-

Quantification: Determine the MDA concentration using a standard curve.

Protein Carbonyl Assay

This assay is a common method for measuring AAPH-induced protein oxidation.

Protocol:

-

Protein Extraction: Extract proteins from AAPH-treated cells or tissues.

-

Derivatization: React the protein sample with 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with protein carbonyls to form a stable dinitrophenyl (DNP) hydrazone product.

-

Detection: The DNP-hydrazones can be detected spectrophotometrically or by using an antibody-based method (e.g., Western blotting or ELISA) with an anti-DNP antibody.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the comprehensive understanding of its structural analog, AAPH, provides a robust framework for investigating oxidative stress. AAPH's reliable generation of peroxyl radicals has established it as an indispensable tool in the fields of biochemistry, pharmacology, and drug development. The methodologies and mechanistic insights presented in this guide offer a solid foundation for researchers to explore the multifaceted roles of oxidative stress in health and disease.

References

-

2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

-

Plant defense metabolism is increased by the free radical-generating compound AAPH. (1996). PubMed. Retrieved January 11, 2026, from [Link]

-

2,2'-Azobis(2-amidinopropane) dihydrochloride. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Effects of 2,2′-Azobis(2-amidinopropane) dihydrochloride (AAPH) on Functional Properties and Structure of Winged Bean Protein. (2023). MDPI. Retrieved January 11, 2026, from [Link]

-

Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). PubMed Central. Retrieved January 11, 2026, from [Link]

-

The Impact of AAPH-Induced Oxidation on the Functional and Structural Properties, and Proteomics of Arachin. (2023). MDPI. Retrieved January 11, 2026, from [Link]

-

A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Protective effect of ferulic acid against 2,2′-azobis(2-amidinopropane) dihydrochloride- induced oxidative stress in PC12 cells. (n.d.). Cellular and Molecular Biology. Retrieved January 11, 2026, from [Link]

-

Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH). I. In vitro studies. (1991). PubMed. Retrieved January 11, 2026, from [Link]

-

AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract. (2023). PubMed. Retrieved January 11, 2026, from [Link]

-

Effects of 2,2′-Azobis(2-methylpropionamidine) Dihydrochloride Stress on the Gel Properties of Duck Myofibrillar Protein Isolate. (2022). MDPI. Retrieved January 11, 2026, from [Link]

-

AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract. (2023). PubMed Central. Retrieved January 11, 2026, from [Link]

-

The use of a 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH) stress model as an indicator of oxidation susceptibility for monoclonal antibodies. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]

-

How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

-

Protective effect of SFPS against AAPH-induced intracellular reactive... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Evaluation of lipid peroxidation after AAPH stress. Control and... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Anti-lipid peroxidation (AAPH), Decolorization activity ABTS +... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Use of 2,2?-Azobis(2-Amidinopropane) Dihydrochloride as a Reagent Tool for Evaluation of Oxidative Stability of Drugs. (2005). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Radical chemistry of ORAC assay. The water-soluble AAPH form radicals... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Development of an Oxidation Stress Testing Workflow for High-Throughput Liquid Formulation Screening of Therapeutic Antibodies. (2022). ProQuest. Retrieved January 11, 2026, from [Link]

-

Inhibition (%) of Lipid Peroxidation (AAPH%): in vitro Inhibition of Soybean Lipoxygenase (%LOX) /(IC 50 μM). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation. (2021). PubMed. Retrieved January 11, 2026, from [Link]

-

Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation. (2021). PubMed Central. Retrieved January 11, 2026, from [Link]

-

Oxidative Stress: Signaling Pathways, Biological Functions, and Disease. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

Sources

- 1. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,2'-Azobis(2-amidinopropane) dihydrochloride - Wikipedia [en.wikipedia.org]

- 4. Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH). I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Applications of 2-Methylpropanimidamide Hydrochloride: A Framework for Investigation

Abstract

2-Methylpropanimidamide hydrochloride, also known as isobutyramidine hydrochloride, is a small molecule whose potential in biochemical research is principally derived from its core structural feature: the amidine group. This functional group serves as a potent bioisostere for the guanidinium moiety of L-arginine, a critical substrate for numerous enzymes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the utility of this compound. We will delve into its primary application as a competitive inhibitor for arginine-utilizing enzymes, with a detailed focus on Nitric Oxide Synthase (NOS). Furthermore, we will outline methodologies for assessing its broader biochemical interactions and its potential role as a foundational fragment in drug discovery campaigns. This document is designed not as a definitive record of established uses, but as an expert-guided roadmap for unlocking the potential of this versatile chemical tool.

Introduction to this compound

Chemical Properties

This compound is a salt with the chemical formula C₄H₁₁ClN₂.[1] While extensive experimental data on its physicochemical properties are not widely published, its structure allows for the prediction of key characteristics relevant to its use in biochemical assays.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Significance in Biochemical Assays |

| Molecular Formula | C₄H₁₁ClN₂ | Defines its molecular weight and elemental composition. |

| Molecular Weight | 122.60 g/mol | Crucial for preparing solutions of known molarity. |

| Structure | See Figure 1 | The isobutyl group provides hydrophobicity, while the amidinium cation confers hydrophilicity and charge. |

| Solubility | Expected to be high in aqueous buffers | As a hydrochloride salt, it is well-suited for standard biochemical and cell-based assay buffers. |

| pKa (Conjugate Acid) | Estimated to be in the range of 11-13[2] | The amidine group will be protonated and positively charged at physiological pH (~7.4), which is critical for its function as an arginine mimetic. |

The Central Hypothesis: The Amidine Moiety as a Guanidinium Bioisostere

The predictive power behind the application of this compound lies in the principle of bioisosterism.[3] The amidinium group of the protonated molecule is a structural and electronic mimic of the guanidinium group found in the side chain of L-arginine.[4][5]

-

Charge and Delocalization: At physiological pH, both the amidinium and guanidinium groups are protonated, carrying a +1 charge that is delocalized across multiple nitrogen atoms. This charge distribution is fundamental for electrostatic interactions within enzyme active sites.[6]

-

Planarity and Hydrogen Bonding: Both groups are planar, allowing them to fit into specific binding pockets. They also present multiple hydrogen bond donors that can engage with key residues (e.g., glutamate or aspartate) in a target protein.[7]

This mimicry is the logical foundation for hypothesizing that this compound can act as a competitive ligand for enzymes and receptors that recognize L-arginine.

Figure 1: Structural comparison of L-Arginine's guanidinium group and the protonated amidinium group of 2-Methylpropanimidamide.

Primary Potential Application: Inhibition of Arginine-Utilizing Enzymes

The most promising application for this compound is as a competitive inhibitor of enzymes that use L-arginine as a substrate. By occupying the active site, it can prevent the binding and turnover of the natural substrate.

Case Study: Nitric Oxide Synthase (NOS) Inhibition

Nitric Oxide Synthases (NOS) are a family of enzymes that catalyze the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[8][9] NO is a critical signaling molecule, and dysregulation of NOS activity is implicated in numerous diseases, making NOS inhibitors valuable research tools and therapeutic targets.[10]

The active site of NOS contains a binding pocket specifically evolved to accommodate the guanidinium group of L-arginine.[8] this compound, by mimicking this group, is hypothesized to bind to the same site, thereby acting as a competitive inhibitor. The isobutyl group will occupy the space normally taken by the aliphatic portion of the arginine side chain.

Figure 2: Diagram illustrating the competitive inhibition of Nitric Oxide Synthase (NOS) by 2-Methylpropanimidamide.

The most common method to assess NOS activity is to measure the accumulation of its stable end-product, nitrite (NO₂⁻), in the reaction supernatant using the Griess reaction.[11][12] This colorimetric assay is robust, cost-effective, and well-suited for inhibitor screening in a 96-well plate format.[13][14]

Protocol: In Vitro NOS Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for NOS activity (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol).

-

Cofactors: Prepare stock solutions of NADPH (e.g., 10 mM), FAD (e.g., 100 µM), FMN (e.g., 100 µM), and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (e.g., 1 mM).[10] Expert Insight: BH4 is critical for coupled NOS activity and is light and oxygen sensitive; prepare fresh and keep on ice.

-

Substrate: Prepare a stock solution of L-arginine (e.g., 10 mM in Assay Buffer).

-

Enzyme: Use purified recombinant NOS (e.g., nNOS, iNOS, or eNOS). Dilute to the working concentration in Assay Buffer just before use.

-

Inhibitor: Prepare a stock solution of this compound (e.g., 100 mM in water) and create a serial dilution series (e.g., from 10 mM to 1 µM).

-

Griess Reagent: Use a commercially available kit or prepare sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions as per standard protocols.[11][15]

-

-

Assay Setup (96-well plate):

-

Negative Control (No Enzyme): 50 µL Assay Buffer.

-

Positive Control (Vehicle): 40 µL Assay Buffer + 10 µL Vehicle (e.g., water).

-

Test Wells: 40 µL Assay Buffer + 10 µL of each this compound dilution.

-

Reference Inhibitor: 40 µL Assay Buffer + 10 µL of a known NOS inhibitor (e.g., L-NAME).

-

-

Reaction Initiation:

-

To all wells (except Negative Control), add 20 µL of a pre-mixed "Cofactor & Substrate Mix" containing L-arginine, NADPH, FAD, FMN, and BH4 at their final desired concentrations.

-

Initiate the reaction by adding 30 µL of diluted NOS enzyme to all wells. The final volume should be 100 µL.

-

Trustworthiness Check: The order of addition is critical. Pre-incubating the enzyme with the inhibitor for 5-10 minutes before adding the substrate mix ensures that binding can reach equilibrium.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of the reaction, determined in preliminary experiments.

-

-

Reaction Termination & Detection:

-

Stop the reaction by adding a reagent that denatures the enzyme (some Griess protocols include this, or add 10 µL of 1M HCl).

-

Add 100 µL of Griess Reagent to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light, until a purple color develops.[13]

-

Read the absorbance at 540 nm using a microplate reader.[15]

-

-

Nitrite Quantification: Create a standard curve using known concentrations of sodium nitrite to convert absorbance values to nitrite concentrations (µM).

-

Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Sample Data for IC₅₀ Determination

| [Inhibitor] (µM) | Log [Inhibitor] | Absorbance (540 nm) | [Nitrite] (µM) | % Inhibition |

| 0 (Vehicle) | N/A | 0.850 | 20.0 | 0 |

| 1 | 0 | 0.765 | 18.0 | 10 |

| 10 | 1 | 0.595 | 14.0 | 30 |

| 50 | 1.7 | 0.425 | 10.0 | 50 |

| 100 | 2 | 0.255 | 6.0 | 70 |

| 1000 | 3 | 0.085 | 2.0 | 90 |

| L-NAME (Control) | N/A | 0.050 | 1.2 | 94 |

Broader Arginine-Dependent Targets

The same inhibitory principle can be applied to other enzyme families that rely on L-arginine.[16]

-

Arginase: This enzyme hydrolyzes L-arginine to ornithine and urea.[17] Its inhibition is a therapeutic strategy in diseases like asthma and cancer where L-arginine depletion by arginase suppresses the immune response.[18][19][20] An investigator could adapt the above workflow by using an arginase activity assay, which typically measures urea production.

-

Protein Arginine Methyltransferases (PRMTs): PRMTs catalyze the transfer of methyl groups to arginine residues on proteins, playing a key role in epigenetic regulation and signal transduction.[21][22] Dysregulation of PRMTs is linked to various cancers.[23][24] Screening this compound against a panel of PRMTs using radiometric or fluorescence-based assays could reveal novel epigenetic modulators.[25]

Secondary Application: Characterizing Receptor-Ligand Interactions

Beyond enzyme inhibition, this compound could be used to probe receptors that recognize arginine, such as certain G-protein coupled receptors (GPCRs).[26] Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique to directly measure the binding affinity and thermodynamics of such interactions.[27][28]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol outlines the direct measurement of binding between this compound (the ligand) and a purified target protein (the macromolecule).[29]

-

Sample Preparation:

-

Protein: Purify the target protein to >95% homogeneity. Dialyze extensively against the final ITC buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4) to ensure a perfect buffer match.[29]

-

Ligand: Dissolve this compound in the exact same dialysis buffer.

-

Concentrations: The ideal protein concentration in the cell is typically 10-50 times the expected dissociation constant (Kd). The ligand concentration in the syringe should be 10-15 times the protein concentration.[30] Since the Kd is unknown, initial experiments may require screening a range of concentrations.

-

Degassing: Thoroughly degas both protein and ligand solutions immediately before the experiment to prevent air bubbles.[30]

-

-

ITC Experiment Setup:

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

-

Set the experimental temperature (e.g., 25°C).

-

Program the injection series: typically one small initial injection (e.g., 0.5 µL) followed by 18-25 larger injections (e.g., 2 µL).

-

-

Data Acquisition and Analysis:

-

The instrument measures the heat released or absorbed after each injection of the ligand into the protein solution.

-

The raw data (power vs. time) is integrated to yield a plot of heat change per mole of injectant versus the molar ratio of ligand to protein.

-

This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the key thermodynamic parameters:

-

Binding Affinity (Kd): The dissociation constant.

-

Stoichiometry (n): The number of ligand molecules binding to one protein molecule.

-

Enthalpy Change (ΔH): The heat change associated with binding.[31]

-

-

Expert Insight: A successful ITC experiment provides a complete thermodynamic profile of the interaction, revealing not just if the compound binds, but how (i.e., whether the binding is enthalpy- or entropy-driven).[28]

Application in Drug Discovery: A Fragment-Based Approach

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds.[32][33] It involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify weak but efficient binders, which are then optimized into more potent leads.[34][35][36]

2-Methylpropanimidamide as a Starting Fragment

With a molecular weight of 122.60 g/mol , this compound fits the "Rule of Three" criteria for a typical fragment (MW < 300 Da).[34][35] Its simple structure provides a validated "anchor" that binds in an arginine pocket, offering a perfect starting point for chemical elaboration to improve affinity and selectivity.

Figure 3: Conceptual workflow for using 2-Methylpropanimidamide as a starting point in a Fragment-Based Drug Discovery (FBDD) campaign.

Summary and Future Directions

This compound represents a valuable, yet under-explored, chemical tool for biochemical research. Its utility is logically derived from the bioisosteric relationship between its amidine group and the guanidinium group of L-arginine. This guide has provided a detailed, actionable framework for its investigation, focusing on:

-

Enzyme Inhibition: A primary application as a competitive inhibitor of arginine-utilizing enzymes like NOS and Arginase.

-

Biophysical Characterization: The use of techniques like ITC to quantify its binding affinity to target proteins.

-

Drug Discovery: Its potential as an ideal starting fragment for FBDD campaigns targeting arginine-binding pockets.

Researchers and drug development professionals are encouraged to use the protocols and conceptual frameworks presented herein to explore the full potential of this compound in their specific areas of interest, from probing fundamental biological mechanisms to discovering next-generation therapeutics.

References

-

Bedford, M. T., & Clarke, S. G. (2009). Protein Arginine Methylation in Mammals: Who, What, and Why. Molecular Cell. [Link]

-

Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery. [Link]

-

Feldman, P. L., Griffith, O. W., & Stuehr, D. J. (1993). The surprising life of nitric oxide. Chemical & Engineering News. [Link]

-

Gary, J. D., & Clarke, S. (1998). RNA and protein interactions modulated by protein arginine methylation. Progress in Nucleic Acid Research and Molecular Biology. [Link]

-

Halls, M. L., & Canals, M. (2018). Genetically Encoded Biosensors to Illuminate the Role of Arginine in Health and Disease. International Journal of Molecular Sciences. [Link]

-

Hu, X., et al. (2018). Protein Arginine Methyltransferase 5 (PRMT5) as an Anticancer Target and Its Inhibitor Discovery. Journal of Medicinal Chemistry. [Link]

-

Ibrahim, R., et al. (2022). Current and Emerging Therapies for Targeting Protein Arginine Methyltransferases (PRMTs) in Cancer. MDPI. [Link]

-

Johnson, C. M. (2012). Isothermal Titration Calorimetry as an Aid to Drug Design. White Rose Research Online. [Link]

-

Kaniskan, H. Ü., & Jin, J. (2015). Small Molecule Inhibitors of Protein Arginine Methyltransferases. PMC - NIH. [Link]

-

Marletta, M. A., Hurshman, A. R., & Rusche, K. M. (1998). Catalysis by nitric oxide synthase. Current Opinion in Chemical Biology. [Link]

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. [Link]

-

Nardi, F., et al. (2021). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. [Link]

-

Navarro-González, J. F., & Mora-Fernández, C. (2008). The role of nitric oxide in diabetic nephropathy. Journal of the American Society of Nephrology. [Link]

-

Pernin, M., et al. (2014). Small-molecule arginase inhibitors. Pharmaceutical Patent Analyst. [Link]

-

Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods. [Link]

-

Pudlo, M., et al. (2014). Small-molecule Arginase Inhibitors. ResearchGate. [Link]

-

RCSB PDB. (n.d.). Isothermal Titration Calorimetry (ITC). RCSB PDB. [Link]

-

Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery. [Link]

-

Rytelewski, M., et al. (2023). Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. AACR Journals. [Link]

-

Scheuermann, J., & Tipton, K. F. (2009). Thermodynamics of ligand binding to proteins. Journal of Neural Transmission. [Link]

-

Shafqat, N., et al. (2000). Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors. PubMed. [Link]

-

Stuehr, D. J. (1999). Mammalian nitric oxide synthases. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]

-

Tischner, D., et al. (2013). Nitric Oxide Assay?. ResearchGate. [Link]

-

Wikipedia. (2023). Fragment-based lead discovery. Wikipedia. [Link]

-

Feelisch, M., & Stamler, J. S. (Eds.). (1996). Methods in nitric oxide research. John Wiley & Sons. [Link]

-

Safiulina, D., & Attwell, D. (2009). Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells. NIH. [Link]

-

Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

-

Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. [Link]

-

PubChem. (n.d.). 2-Hydroxy-2-methylpropanimidamide hydrochloride. PubChem. [Link]

-

Kumar, A., et al. (2022). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PMC - PubMed Central. [Link]

-

Shafqat, N., et al. (2000). Amidinohydrazones as Guanidine Bioisosteres: Application to a New Class of Potent, Selective and Orally Bioavailable, Non-amide-based Small-Molecule Thrombin Inhibitors. ResearchGate. [Link]

-

Wikipedia. (n.d.). Amidine. Wikipedia. [Link]

-

Catalyst University. (2015). Nitric Oxide Synthase - Physiology, Biochemistry, & Mechanism. YouTube. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

-

De Clercq, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. [Link]

-

Reddy, T. S., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]

-

Sato, K., et al. (2019). Synthesis and evaluation of a deltic guanidinium analogue of a cyclic RGD peptide. RSC Publishing. [Link]

-

PubChem. (n.d.). 2-Methylpropanimidamide. PubChem. [Link]

-

PubChem. (n.d.). 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride. PubChem. [Link]

-

Dghaym, R. D., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. [Link]

Sources

- 1. This compound | C4H11ClN2 | CID 2782053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Amidine - Wikipedia [en.wikipedia.org]

- 7. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 12. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. Small-molecule arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. scbt.com [scbt.com]

- 21. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. What are PRMT1 inhibitors and how do they work? [synapse.patsnap.com]

- 25. scbt.com [scbt.com]

- 26. Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 30. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 31. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 32. onenucleus.com [onenucleus.com]

- 33. wuxibiology.com [wuxibiology.com]

- 34. biosolveit.de [biosolveit.de]

- 35. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 36. drughunter.com [drughunter.com]

An In-depth Technical Guide to the Stability and Storage of 2-Methylpropanimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpropanimidamide hydrochloride, a key reagent and building block in pharmaceutical synthesis, possesses inherent stability characteristics that necessitate a thorough understanding for its effective use and storage. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways, and offering evidence-based best practices for its storage and handling. We will delve into the mechanistic underpinnings of its hydrolysis and potential thermal degradation, and present detailed protocols for conducting forced degradation studies to assess its stability profile under various stress conditions. This document is intended to serve as a practical resource for researchers to ensure the integrity and reliability of this compound in their experimental workflows.

Introduction: The Chemical Nature of this compound

This compound is the salt form of isobutyramidine. The core structure features a protonated imidamide functional group, which is isoelectronic with an amide but with a greater degree of charge delocalization. This structural feature is central to both its utility in synthesis and its stability profile. The hydrochloride salt form generally enhances the stability and handling characteristics of the free base. However, the inherent electrophilicity of the central carbon atom in the protonated imidamide group makes it susceptible to nucleophilic attack, particularly by water, leading to hydrolysis.

Understanding the stability of this compound is critical for several reasons:

-

Quality Control: Ensuring the purity of the starting material is paramount for the synthesis of active pharmaceutical ingredients (APIs).

-

Reaction Kinetics: The presence of degradation products can interfere with reaction mechanisms and lead to the formation of impurities in the final product.

-

Safety: While not highly reactive, the degradation of any chemical can potentially lead to unforeseen hazards.

This guide will provide the necessary technical details to manage these aspects effectively.

Core Stability Profile and Recommended Storage

Based on available safety data sheets (SDS) and general chemical principles, the following conditions are recommended for the storage of this compound to minimize degradation.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at -20°C is recommended.[1] | Lower temperatures slow down the kinetics of potential degradation reactions, including hydrolysis and thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes contact with atmospheric moisture, a key reactant in the primary degradation pathway. |

| Container | Keep container tightly closed.[2][3] | Prevents the ingress of moisture and other atmospheric contaminants. |

| Light | Protect from light.[2][4] | While not identified as a primary degradation pathway, photolytic degradation is a potential risk for many organic molecules. |

| Incompatibilities | Store away from strong oxidizing agents and strong acids.[2] | Avoids potential hazardous reactions and accelerated degradation. |

Mechanistic Insights into Degradation Pathways

The primary degradation pathway of concern for this compound is hydrolysis. Thermal decomposition is a secondary consideration under normal storage and handling conditions but can become significant at elevated temperatures.

Hydrolysis: The Predominant Degradation Route

The hydrolysis of amidinium salts is a well-documented process that proceeds via nucleophilic attack of water on the electrophilic carbon of the imidamide group.[2][3] The reaction is subject to both acid and base catalysis.

The proposed mechanism for the hydrolysis of this compound is illustrated below:

Caption: Proposed mechanism for the hydrolysis of 2-Methylpropanimidamide.

The rate of hydrolysis is pH-dependent. Under acidic conditions, the imidamide is protonated, which can either stabilize the molecule or, depending on the specific pH, facilitate the attack of water. In basic conditions, the hydroxide ion, a stronger nucleophile than water, can directly attack the imidamide, leading to a faster rate of degradation.

Thermal Degradation

While specific data for this compound is limited, the thermal decomposition of amidinium salts can proceed through various pathways, often leading to the formation of nitriles and ammonium salts. At elevated temperatures, the compound may decompose, releasing ammonia and forming isobutyronitrile.

A Practical Guide to Stability Assessment: Forced Degradation Studies

To thoroughly understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[5][6]

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for a forced degradation study:

Sources

- 1. US20050043403A1 - N-unsubstituted amidinium salts - Google Patents [patents.google.com]

- 2. pure.hud.ac.uk [pure.hud.ac.uk]

- 3. The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Methylpropanimidamide Hydrochloride in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Buffer-Specific Solubility

2-Methylpropanimidamide hydrochloride, also known as isobutyramidine hydrochloride, is an organic salt.[1][2] Its hydrochloride form suggests a degree of aqueous solubility.[3][4] However, for applications in biological research, understanding its behavior in buffered solutions is paramount. Biological buffers, such as Phosphate-Buffered Saline (PBS), TRIS, and HEPES, are designed to maintain a stable pH and isotonic environment, mimicking physiological conditions.[5][6] The solubility of a test compound in these specific media can significantly differ from its solubility in pure water due to factors like pH, ionic strength, and potential interactions with buffer components.[7][8]

This guide will delve into the physicochemical principles governing the solubility of this compound and provide robust, step-by-step protocols for its empirical determination.

Theoretical Framework: Factors Governing Solubility

The dissolution of this compound in an aqueous buffer is a dynamic equilibrium process influenced by several key factors:

-

pH: As the hydrochloride salt of a weak base, the solubility of 2-Methylpropanimidamide is expected to be pH-dependent. The pH of the buffer will dictate the protonation state of the imidamide group, which in turn affects its interaction with water molecules and other ions in the solution.[8]

-

Ionic Strength: Biological buffers contain various salts (e.g., NaCl, KCl in PBS) that contribute to the overall ionic strength of the solution.[5][6] These ions can interact with the solute, potentially leading to a "salting-in" or "salting-out" effect, which can either increase or decrease solubility.[8]

-

Temperature: The dissolution of a solid can be an endothermic or exothermic process.[9] Therefore, temperature is a critical parameter to control and report in any solubility study. For most solids dissolved in liquid water, solubility tends to increase with temperature.[10]

-

Common Ion Effect: If the buffer contains ions that are also present in the solute (in this case, chloride ions), it can suppress the dissolution of the solute.[11]

-

Polarity: The principle of "like dissolves like" is fundamental.[12] Water, the solvent in these buffers, is highly polar. The polarity of 2-Methylpropanimidamide will influence its miscibility.

-

Molecular Size: Generally, smaller molecules tend to be more soluble as it is easier for solvent molecules to surround them.[10]

The interplay of these factors necessitates empirical determination of solubility in each specific buffer system of interest.

Common Biological Buffers: Composition and Preparation

A foundational aspect of determining solubility is the accurate preparation of the buffers themselves. The following are standard recipes for commonly used biological buffers.

Table 1: Composition of Common Biological Buffers

| Buffer | Component | Concentration (for 1L of 1x solution) |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Sodium chloride (NaCl) | 8 g |

| Potassium chloride (KCl) | 0.2 g | |

| Sodium phosphate dibasic (Na₂HPO₄) | 1.44 g | |

| Potassium phosphate monobasic (KH₂PO₄) | 0.24 g | |

| TRIS Buffer, pH 7.4 | Tris(hydroxymethyl)aminomethane (Tris base) | 12.11 g (for 0.1 M) |

| Hydrochloric acid (HCl) | Adjust to pH 7.4 | |

| HEPES Buffer, pH 7.4 | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) | 23.83 g (for 0.1 M) |

| Sodium hydroxide (NaOH) | Adjust to pH 7.4 |

Experimental Protocols for Buffer Preparation

Protocol 1: Preparation of 1L of 1x Phosphate-Buffered Saline (PBS), pH 7.4 [5][6]

-

Add approximately 800 mL of distilled water to a suitable container.

-

Add 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ to the water.

-

Stir until all solids are completely dissolved.

-

Adjust the pH to 7.4 using HCl or NaOH as needed.

-

Add distilled water to bring the final volume to 1 L.

-

Sterilize by autoclaving if required for your application.

Protocol 2: Preparation of 1L of 0.1 M TRIS Buffer, pH 7.4 [13][14][15]

-

Add approximately 800 mL of distilled water to a suitable container.

-

Add 12.11 g of Tris base and stir until dissolved.

-

Adjust the pH to 7.4 by slowly adding concentrated HCl. Monitor the pH continuously with a calibrated pH meter.

-

Add distilled water to bring the final volume to 1 L.

-

Note: The pH of Tris buffers is sensitive to temperature changes.[16]

Protocol 3: Preparation of 1L of 0.1 M HEPES Buffer, pH 7.4 [17][18]

-

Add approximately 800 mL of distilled water to a suitable container.

-

Add 23.83 g of HEPES and stir until dissolved.

-

Adjust the pH to 7.4 by adding a concentrated NaOH solution.[19]

-

Add distilled water to bring the final volume to 1 L.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is the equilibrium solubility assay.[20] This method involves creating a saturated solution and then measuring the concentration of the dissolved compound.

Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Protocol 4: Equilibrium Solubility Assay[20]

-

Preparation:

-

Prepare the desired biological buffer as described in Protocols 1-3.

-

Accurately weigh an amount of this compound that is expected to be in excess of its solubility limit and add it to a known volume of the buffer in a sealed vial.

-

-

Incubation:

-

Tightly seal the vial to prevent solvent evaporation.

-

Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Incubate for a sufficient period to reach equilibrium (typically 24-72 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Separation:

-

After incubation, separate the undissolved solid from the solution. This can be achieved by:

-

Centrifugation: Centrifuge the sample at high speed to pellet the undissolved solid. Carefully collect the supernatant.

-

Filtration: Use a syringe filter with a low-binding membrane (e.g., PVDF) to filter the solution. Discard the initial few drops to avoid any potential adsorption to the filter membrane.

-

-

-

Quantification:

-

Quantify the concentration of this compound in the clear supernatant. Suitable analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve with known concentrations of the compound should be prepared in the same buffer.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

-

-

Data Analysis:

-

The determined concentration of the compound in the saturated supernatant represents its equilibrium solubility in that specific buffer at the tested temperature.

-

Expected Results and Data Presentation

The solubility data should be presented in a clear and organized manner to allow for easy comparison across different conditions.

Table 2: Example Data Table for Solubility of this compound

| Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| PBS (7.4) | 25 | Experimental Value | Calculated Value |

| PBS (7.4) | 37 | Experimental Value | Calculated Value |

| TRIS (7.4) | 25 | Experimental Value | Calculated Value |

| TRIS (7.4) | 37 | Experimental Value | Calculated Value |

| HEPES (7.4) | 25 | Experimental Value | Calculated Value |

| HEPES (7.4) | 37 | Experimental Value | Calculated Value |

Troubleshooting and Considerations

-

Compound Purity: Ensure the purity of the this compound used, as impurities can affect solubility.

-

Equilibrium Time: It is crucial to ensure that the system has reached equilibrium. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer increases.

-

pH Stability: After adding the compound, re-measure the pH of the buffer to ensure it has not significantly changed.

-

Compound Stability: In aqueous solutions, some compounds may degrade over time.[21] It is advisable to assess the stability of this compound in the chosen buffers over the course of the experiment, for instance, by checking for the appearance of degradation peaks in HPLC analysis.

Conclusion

Determining the solubility of this compound in relevant biological buffers is a critical step for its application in research and drug development. By understanding the underlying physicochemical principles and employing robust experimental protocols, researchers can generate accurate and reliable solubility data. This guide provides the necessary framework and methodologies to achieve this, ensuring the integrity and reproducibility of subsequent experiments.

References

-

St John's Laboratory. How to prepare Phosphate Buffered Saline (PBS). [Link]

-